

Spectroscopic Analysis of 2-Methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **2-Methylpyrimidine**

Cat. No.: **B1581581**

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Introduction

2-Methylpyrimidine is a heterocyclic aromatic organic compound with the chemical formula C₅H₆N₂. As a derivative of pyrimidine, it is a fundamental building block in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of **2-Methylpyrimidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are essential for the structural elucidation of **2-Methylpyrimidine**.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of **2-Methylpyrimidine** reveals three distinct signals corresponding to the aromatic protons and the methyl group protons.

Data Summary

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
A	8.68	Doublet	4.90	H4, H6
B	7.23	Triplet	4.90	H5
C	2.62	Singlet	-	-CH ₃

Data sourced from Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[\[1\]](#)

Interpretation

The downfield chemical shifts of the aromatic protons (H4, H6, and H5) are characteristic of protons attached to an electron-deficient pyrimidine ring. The protons at the C4 and C6 positions are equivalent due to the molecule's symmetry and appear as a doublet due to coupling with the H5 proton. The H5 proton appears as a triplet as it is coupled to the two equivalent protons at C4 and C6. The upfield singlet at 2.62 ppm corresponds to the three equivalent protons of the methyl group, which are not coupled to any other protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of **2-Methylpyrimidine** shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Data Summary

Chemical Shift (δ) ppm	Assignment
167.3	C2
156.9	C4, C6
119.4	C5
25.8	-CH ₃

Note: This is a representative dataset; actual values may vary slightly depending on the solvent and experimental conditions.

Interpretation

The C2 carbon, being directly attached to two electronegative nitrogen atoms, is the most deshielded and appears at the lowest field (167.3 ppm). The equivalent C4 and C6 carbons appear at 156.9 ppm. The C5 carbon is the most shielded of the aromatic carbons, appearing at 119.4 ppm. The methyl carbon gives a characteristic upfield signal at 25.8 ppm.

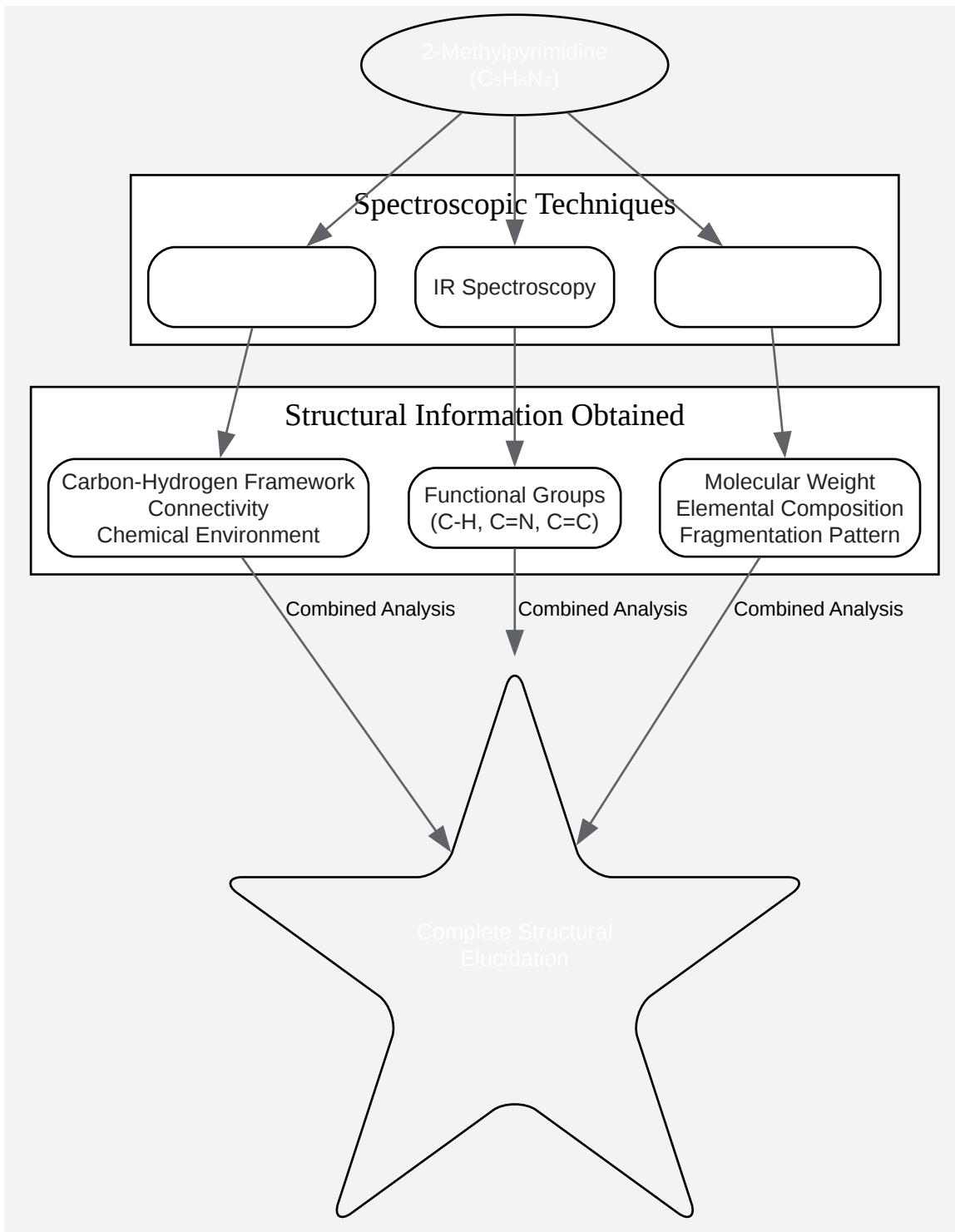
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

- Weigh 5-10 mg of purified **2-Methylpyrimidine**.
- Transfer the sample to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ^1H (e.g., 400 MHz) and ^{13}C (e.g., 100 MHz).
- The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
- For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.



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References

- 1. 2-Methylpyrimidine | C5H6N2 | CID 78748 - PubChem [pubchem.ncbi.nlm.nih.gov]
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